9-(3-Diethylamino-2-hydroxypropyl)carbazole

Synthetic chemistry Process development Carbazole derivatization

9-(3-Diethylamino-2-hydroxypropyl)carbazole (also designated DEAC; IUPAC: 1-carbazol-9-yl-3-(diethylamino)propan-2-ol) is a synthetic N-9-substituted carbazole aminoalcohol with molecular formula C₁₉H₂₄N₂O and molecular weight 296.4 g/mol. The compound belongs to a congeneric series of 9-(3-amino-2-hydroxypropyl)carbazoles first disclosed by Mysyk et al.

Molecular Formula C19H24N2O
Molecular Weight 296.4g/mol
CAS No. 91324-13-9
Cat. No. B346229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3-Diethylamino-2-hydroxypropyl)carbazole
CAS91324-13-9
Molecular FormulaC19H24N2O
Molecular Weight296.4g/mol
Structural Identifiers
SMILESCCN(CC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O
InChIInChI=1S/C19H24N2O/c1-3-20(4-2)13-15(22)14-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h5-12,15,22H,3-4,13-14H2,1-2H3
InChIKeyQBEGUTHCSOWVOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(3-Diethylamino-2-hydroxypropyl)carbazole (CAS 91324-13-9): Procurement-Relevant Identity and Class Context


9-(3-Diethylamino-2-hydroxypropyl)carbazole (also designated DEAC; IUPAC: 1-carbazol-9-yl-3-(diethylamino)propan-2-ol) is a synthetic N-9-substituted carbazole aminoalcohol with molecular formula C₁₉H₂₄N₂O and molecular weight 296.4 g/mol [1]. The compound belongs to a congeneric series of 9-(3-amino-2-hydroxypropyl)carbazoles first disclosed by Mysyk et al. in 1984, wherein diethylamine, piperidine, hexamethylenediimine (azepane), and morpholine were each added to 9-(2,3-epoxypropyl)carbazole to yield four structurally parallel derivatives [2]. Members of this series have been evaluated for adrenergic, neuropeptide Y (NPY) receptor, and spasmolytic activities, making the choice of the specific N-substituent a critical procurement decision rather than an interchangeable selection among in-class analogs.

Why 9-(3-Diethylamino-2-hydroxypropyl)carbazole Cannot Be Interchanged with Its Piperidine, Azepane, or Morpholine Congeners


The four N-substituted derivatives synthesized from the common 9-(2,3-epoxypropyl)carbazole precursor share an identical carbazole scaffold and 2-hydroxypropyl linker, yet the identity of the terminal amine—diethylamine, piperidine, hexamethylenediimine, or morpholine—produces non-interchangeable profiles in at least three procurement-relevant dimensions: synthetic yield, physicochemical properties (basicity, lipophilicity, and solid-state characteristics), and receptor-level pharmacology [1]. Generic substitution among these congeners without consideration of these differences risks selecting a compound with suboptimal synthetic accessibility, divergent solubility or ionization behavior in biological assays, or an unintended pharmacological target profile. The evidence below quantifies these differences to support a data-driven procurement decision.

Quantitative Differentiation Evidence for 9-(3-Diethylamino-2-hydroxypropyl)carbazole Versus In-Class Analogs


Synthetic Yield: Diethylamino Derivative Offers Intermediate Efficiency Among Four N-Substituted Congeners

In a direct head-to-head comparison under identical reaction conditions—addition of the amine to 9-(2,3-epoxypropyl)carbazole in boiling ethanol—the diethylamino derivative (target compound, CAS 91324-13-9) was obtained in approximately 78% yield. This places it between the highest-yielding piperidine congener (~94% yield, CAS 91324-14-0) and the lowest-yielding morpholine congener (~69% yield, CAS 91324-16-2), with the azepane derivative achieving an intermediate ~90% yield (CAS 91324-15-1) . The 16-percentage-point yield advantage of piperidine over diethylamine, and the 9-point deficit versus azepane, are operationally meaningful for multi-step synthesis planning.

Synthetic chemistry Process development Carbazole derivatization

NPY Y1 and Y2 Receptor Binding: Quantitative Affinity Data for Target Compound with Class-Level Context

The target compound (BindingDB ID: BDBM61800) was evaluated in a high-throughput screening campaign at The Scripps Research Institute Molecular Screening Center and yielded EC₅₀ values of 12,500 nM at the human neuropeptide Y receptor type 1 (NPY Y1) and 29,600 nM at the human NPY Y2 receptor [1]. These micromolar-range potencies are characteristic of an early-stage HTS hit rather than an optimized lead. For context, optimized carbazole-based NPY Y1 antagonists reported in the medicinal chemistry literature achieve Ki values in the low nanomolar range (e.g., compound 13 in Leslie et al., 2007, with Ki < 100 nM), although these represent structurally more elaborated molecules bearing additional substituents on the carbazole core [2]. No directly comparable NPY binding data for the piperidine, azepane, or morpholine congeners have been identified in public databases, limiting the strength of intra-class affinity comparisons.

Neuropeptide Y receptor Binding affinity HTS screening

Solid-State Characterization: Melting Point as an Identity and Purity Benchmark for Procurement

The target compound exhibits a reported melting point of 96–98 °C (determined in ethanol solvent) . This well-defined, moderately low melting point provides a practical identity and purity check upon receipt. For comparison, the piperidine congener (CAS 91324-14-0) has a predicted boiling point of approximately 298 °C at 760 mmHg , but its melting point has not been reported in the accessed authoritative databases, limiting direct solid-state comparison. Similarly, the azepane congener (CAS 91324-15-1) has a predicted density of 1.2 ± 0.1 g/cm³ and boiling point of 316.2 ± 9.0 °C , while the morpholine congener (CAS 91324-16-2) has a higher molecular weight (310.4 g/mol) due to the additional oxygen atom [1]. The availability of an experimentally determined melting point for the diethylamino derivative, versus predominantly predicted properties for its congeners, confers an advantage in analytical verification of purchased material.

Analytical chemistry Quality control Solid-state characterization

Ionization State at Physiological pH: Diethylamino Basicity Differentiates This Compound from Morpholine and Piperidine Analogs

The diethylamino group in the target compound has a predicted conjugate acid pKa of approximately 10.5, meaning it is >99.9% protonated at physiological pH 7.4. In contrast, the morpholine congener (pKa ~8.3) is only approximately 88% protonated at pH 7.4, while the piperidine congener (pKa ~11.1) is essentially fully protonated [1]. This difference in ionization state affects water solubility, passive membrane permeability, and potential interactions with biological targets. Furthermore, the target compound has a calculated XLogP3 of 3.4 [2], indicating moderate lipophilicity that balances aqueous solubility with the ability to partition into biological membranes—a property that can be tuned by selecting a congener with different amine basicity.

Physicochemical profiling Druglikeness Ionization state

Adrenergic Pharmacology: Structural Distinction from Carazolol-Class Beta-Blockers

The target compound differs fundamentally from carazolol (CAS 57775-29-8), a high-affinity non-selective beta-adrenergic antagonist (Ki = 0.09–2.0 nM at β₁/β₂/β₃ receptors ), in its carbazole attachment chemistry: the target compound bears the aminoalcohol side chain at the N-9 position via a direct N–C bond, whereas carazolol and related beta-blockers attach the side chain at the O-4 position via an ether linkage [1]. This structural divergence produces distinct pharmacological profiles. The target compound has been evaluated for alpha-1 adrenergic activity (ChEMBL assay CHEMBL647533, rat aorta [2]) and was found inactive at the 5-HT₁A receptor at 1.0 μM in guinea pig ileum contractility assays , whereas carazolol shows high-affinity beta-adrenergic binding and moderate 5-HT₁A affinity. The N-9 substitution pattern of the target compound, combined with the diethylamino group, defines a pharmacological space distinct from the 4-oxypropanolamine carbazole class.

Adrenergic receptor Beta-blocker Carbazole SAR

Evidence-Based Application Scenarios for Procuring 9-(3-Diethylamino-2-hydroxypropyl)carbazole


Baseline Pharmacological Profiling of N-9-Aminoalkyl Carbazole Scaffolds

The target compound serves as a well-characterized reference standard for establishing the baseline pharmacological signature of unadorned N-9-(3-amino-2-hydroxypropyl)carbazoles. With publicly available NPY Y1 (EC₅₀ = 12,500 nM) and NPY Y2 (EC₅₀ = 29,600 nM) binding data from a standardized HTS platform [1], and alpha-1 adrenergic evaluation data [2], researchers can use this compound as a calibration point when evaluating more extensively substituted analogs. The experimentally determined melting point (96–98 °C) provides a reliable identity check upon receipt , enabling confident use as a reference standard.

Structure-Activity Relationship (SAR) Studies Comparing N-Substituent Effects on Amine Basicity and Receptor Engagement

When designing a congeneric series to probe the impact of terminal amine basicity on biological activity, the diethylamino derivative (predicted pKa ~10.5) occupies a strategically informative position between the morpholine (pKa ~8.3, partially protonated at pH 7.4) and piperidine (pKa ~11.1, fully protonated) congeners [1]. Procuring all four members of the series (diethylamino, piperidine, azepane, morpholine) and comparing their activity in a single assay panel enables deconvolution of steric, electronic, and hydrogen-bonding contributions from the amine substituent. The synthesis paper by Mysyk et al. provides the common synthetic protocol for all four compounds [2], facilitating in-house preparation if needed.

Medicinal Chemistry Hit-to-Lead Optimization Starting from a Defined NPY Receptor HTS Hit

The micromolar NPY receptor activity of this compound (Y1 EC₅₀ = 12.5 μM; Y2 EC₅₀ = 29.6 μM) [1] identifies it as an HTS-confirmed starting point for medicinal chemistry optimization. The diethylamino group provides a basic center amenable to systematic replacement during SAR exploration, while the N-9 carbazole linkage offers vectors for additional substitution on the carbazole core. Researchers pursuing NPY Y1 antagonists for obesity or feeding disorder applications can use this compound as a reference for tracking improvements in potency, as optimized carbazole-based NPY Y1 antagonists achieve sub-100 nM affinity [2].

Physicochemical Comparator for Solid-State and LogP/D Profiling Studies

With an experimentally determined melting point (96–98 °C, ethanol) [1] and a calculated XLogP3 of 3.4 [2], this compound provides a useful benchmark for solid-state and lipophilicity profiling within a carbazole aminoalcohol series. Its moderate logP and well-defined melting behavior facilitate reproducible handling in laboratory settings. Researchers conducting solubility, permeability, or formulation studies across the congeneric series can rely on these measured properties as anchor points, particularly given the absence of experimental melting point data for the piperidine, azepane, and morpholine congeners in publicly accessible databases.

Quote Request

Request a Quote for 9-(3-Diethylamino-2-hydroxypropyl)carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.